
D-Threo-ritalinic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Threo-ritalinic acid hydrochloride is a central nervous system stimulant primarily used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a derivative of methylphenidate, which is known for its efficacy in improving attention, focus, and impulse control in individuals with ADHD .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methylphenidate acid hydrochloride typically involves the esterification of ritalinic acid with methanol, followed by the formation of the hydrochloride salt. The process can be summarized as follows:
Esterification: Ritalinic acid is reacted with methanol in the presence of a strong acid catalyst to form methylphenidate.
Hydrochloride Formation: The resulting methylphenidate is then treated with hydrochloric acid to form methylphenidate hydrochloride.
Industrial Production Methods
Industrial production of methylphenidate hydrochloride involves similar steps but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Hydrolysis Reactions
Hydrolysis is a foundational reaction for generating D-threo-ritalinic acid hydrochloride from methylphenidate. This process involves cleavage of the ester bond under acidic or basic conditions:
-
Reaction Conditions : Optimal hydrolysis occurs at pH 5–7 in aqueous methanol or ethanol, yielding approximately 40% of the free acid form.
-
Mechanism : The ester group undergoes nucleophilic attack by water or hydroxide ions, forming the carboxylic acid and methanol as a byproduct.
-
Applications : This reaction is critical in industrial synthesis routes for isolating the pharmacologically active d-threo enantiomer .
Salt Formation and Exchange
D-Threo-ritalinic acid forms salts with various organic and inorganic acids, enabling purification and resolution:
-
Salt Exchange : Organic acid salts (e.g., oxalate) are replaced by chiral acids (e.g., dibenzoyl-D-tartaric acid) in ketonic solvents like acetone, facilitating enantiomeric resolution .
-
Industrial Utility : These reactions enable scalable purification and recovery of resolving agents .
Esterification with Diazomethane
This compound is converted back to methylphenidate via esterification:
-
Conditions : Reaction at 0–5°C under anhydrous conditions to minimize side reactions .
-
Output : High-purity d-threo-methylphenidate hydrochloride, critical for pharmaceutical formulations .
Resolution via Chiral Carboxylic Acids
Enantiomeric separation of dl-threo-ritalinic acid is achieved using resolving agents:
-
Key Agent : (+)-Dibenzoyl-D-tartaric acid in methanol/water (60:40) .
-
Process :
-
Yield : Up to 82% optical purity under optimized conditions .
Decarboxylation
Under thermal or acidic conditions, D-threo-ritalinic acid undergoes decarboxylation:
-
Conditions : Heating above 150°C or prolonged exposure to strong acids.
-
Products : CO₂ release and formation of a piperidine derivative.
-
Relevance : While not industrially utilized, this reaction is monitored during storage and formulation to ensure stability.
Mechanistic Insights
科学研究应用
Chemical Synthesis and Purification
D-Threo-ritalinic acid hydrochloride can be synthesized through various methods, with a focus on achieving high optical purity. The most notable process involves the resolution of dl-threo-ritalinic acid using chiral carboxylic acids as resolving agents. For instance, (+)-dibenzoyl-D-tartaric acid has been effectively employed to isolate the desired d-threo isomer with optical purities exceeding 99% .
This compound is recognized for its enhanced pharmacological activity compared to its l-threo counterpart. Studies indicate that the d-threo isomer exhibits greater efficacy in stimulating the central nervous system (CNS), making it a more potent option for treating ADHD .
Table 2: Pharmacological Comparison of Ritalinic Acid Isomers
Isomer Type | CNS Activity | Metabolic Stability |
---|---|---|
D-Threo | High | More stable |
L-Threo | Lower | Less stable |
Clinical Applications
The primary clinical application of this compound is in the formulation of methylphenidate, which is utilized in managing ADHD and narcolepsy. Clinical trials have demonstrated significant improvements in attention and behavioral control among patients treated with formulations containing the d-threo isomer .
Case Study: Efficacy in Brain Tumor Patients
A phase III clinical trial investigated the effects of d-threo-methylphenidate hydrochloride on brain tumor patients, revealing promising results in enhancing cognitive function and quality of life . This highlights the versatility of this compound beyond ADHD treatment.
Future Directions and Research Opportunities
Ongoing research aims to further explore the therapeutic potential of this compound in various neurological disorders. Its role as a CNS stimulant opens avenues for investigating its effects on conditions such as depression and anxiety disorders.
Potential Research Areas
- Long-term effects on cognitive function in ADHD patients.
- Comparative studies on the efficacy of d-threo versus l-threo formulations.
- Investigating alternative therapeutic uses in other neurological conditions.
作用机制
D-Threo-ritalinic acid hydrochloride works by inhibiting the reuptake of dopamine and norepinephrine in the brain, thereby increasing their levels in the synaptic cleft. This action enhances neurotransmission and improves attention and focus. The primary molecular targets are the dopamine transporter (DAT) and the norepinephrine transporter (NET) .
相似化合物的比较
Similar Compounds
Amphetamine: Another stimulant used for ADHD, but with a different mechanism of action.
Atomoxetine: A non-stimulant ADHD medication that selectively inhibits norepinephrine reuptake.
Lisdexamfetamine: A prodrug of dextroamphetamine, used for ADHD and binge eating disorder
Uniqueness
D-Threo-ritalinic acid hydrochloride is unique in its balanced inhibition of both dopamine and norepinephrine reuptake, which contributes to its efficacy and safety profile. Unlike amphetamines, it has a lower potential for abuse and dependence .
属性
CAS 编号 |
741705-70-4 |
---|---|
分子式 |
C13H18ClNO2 |
分子量 |
255.74 g/mol |
IUPAC 名称 |
(2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11;/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16);1H/t11-,12-;/m1./s1 |
InChI 键 |
SCUMDQFFZZGUQY-MNMPKAIFSA-N |
手性 SMILES |
C1CCN[C@H](C1)[C@@H](C2=CC=CC=C2)C(=O)O.Cl |
规范 SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。